Cas no 79-05-0 (Propionamide)

White flake crystal. Soluble in water \ ethanol \ ether and chloroform. It can volatilize with water vapor. It is used in organic synthesis. It is obtained by the reaction of propionic acid and ammonia.
Propionamide structure
Propionamide structure
Product Name:Propionamide
CAS No:79-05-0
Molecular Formula:C3H7NO
Molecular Weight:73.0937807559967
MDL:MFCD00008039
CID:34153
PubChem ID:24848618

Propionamide Properties

Names and Identifiers

    • Propionamide
    • Propanamide
    • carboxylic acid methyl amide
    • methylacetamide
    • monomethylacetamide
    • n-propylamide
    • Propanimidic acid
    • Propanimidic acid (VAN)
    • Propionic acid amide
    • propionic amide
    • Propionimidic acid
    • Propionimidic acid (VAN)
    • propionylamine
    • Propylamide
    • Amid kyseliny propionove
    • Propionamide, 97%
    • Amid kyseliny propionove [Czech]
    • propioamide
    • QK07G0HP47
    • QLNJFJADRCOGBJ-UHFFFAOYSA-N
    • n-propionic amide
    • WLN: ZV2
    • KSC378E2R
    • Jsp0
    • STR08476
    • F0001-2069
    • NSC38708
    • CHEBI:45422
    • AI3-21217
    • Q3082378
    • Z33546482
    • LS-123996
    • Propionamide, Vetec(TM) reagent grade, 97%
    • UNII-QK07G0HP47
    • EN300-15614
    • 4-02-00-00725 (Beilstein Handbook Reference)
    • DB04161
    • DTXSID3058820
    • propionamid-
    • MFCD00008039
    • CHEMBL1235716
    • NSC-38708
    • SY048276
    • O12053
    • InChI=1/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5
    • STL363023
    • Propanamide-
    • EINECS 201-172-1
    • J-524060
    • AKOS005177582
    • P0499
    • BRN 0969258
    • PROPIONAMIDE [MI]
    • CS-W016688
    • NSC 38708
    • 79-05-0
    • FT-0631349
    • NS00038021
    • Propionamide (6CI, 8CI)
    • Propionamide,98.5%
    • ethane, carbamoyl-
    • DB-031910
    • MDL: MFCD00008039
    • InChIKey: QLNJFJADRCOGBJ-UHFFFAOYSA-N
    • Inchi: 1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
    • SMILES: O=C(CC)N
    • BRN: 0969258

Computed Properties

  • Exact Mass: 73.05280
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 73.052764
  • Heavy Atom Count: 5
  • Complexity: 42.2
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.7
  • Tautomer Count: 3
  • Surface Charge: 0
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • LogP: 0.58200
  • PSA: 43.09000
  • Merck: 7824
  • Refractive Index: nD110 1.4160
  • Water Partition Coefficient: dissolution
  • Boiling Point: 213 °C(lit.)
  • Melting Point: 76-79 °C (lit.)
  • Flash Point: 213°C
  • Solubility: SOLUBLE
  • Color/Form: White flake crystals
  • Solubility: Soluble in water, ethanol, ether and chloroform. Can volatilize with water vapor
  • Density: 1.042 g/mL at 25 °C(lit.)

Propionamide Security Information

  • Symbol: GHS07
  • RTECS:UE2975000
  • WGK Germany:3
  • Safety Term:S24/25
  • Safety Instruction: S24/25
  • Risk Phrases:R22
  • Dangerous goods sign: Xn
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H302
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
  • Risk Phrases: 22
  • Signal Word:Warning
  • TSCA:Yes

Propionamide Customs Data

  • HS CODE:29241900
  • Customs Data:

    China Customs Code:

    2924299036

    Overview:

    HS:2924299036 Methomyl\chlorbenzuron \Fenvalerate, etc. [including metalaxyl\phenisopham \Metronidazole\buturon \Chlorpyrifos] VAT:17.0% Tax refund rate:9.0% Regulatory conditions:S Minimum tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    HS:2924299036 propionamide VAT:17.0% Tax rebate rate:9.0% Supervision conditions:S MFN tariff:6.5% General tariff:30.0%

Propionamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UG1-25g
Propionamide
79-05-0 95%
25g
$33.00 2025-02-20
A2B Chem LLC
AB78625-25g
Propionamide
79-05-0 95%
25g
$4.00 2024-04-19
Aaron
AR003UOD-25g
Propionamide
79-05-0 98%
25g
$3.00 2025-01-22
abcr
AB120927-25 g
Propionamide, 99%; .
79-05-0 99%
25g
€30.90 2022-09-01
Ambeed
A267263-25g
Propionamide
79-05-0 95%
25g
$6.0 2025-02-28
Chemenu
CM344183-1000g
Propionamide
79-05-0 95%+
1000g
$84 2024-07-23
Enamine
EN300-15614-0.05g
propanamide
79-05-0 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
D776690-500g
Propionamide
79-05-0 98%
500g
$190 2022-09-04
Fluorochem
069325-5g
Propionamide
79-05-0 97%
5g
£12.00 2022-03-01
Life Chemicals
F0001-2069-0.25g
Propionamide
79-05-0 95%+
0.25g
$18.0 2023-09-07

Propionamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium (supported on fibrous-structured silica nanospheres) Solvents: Methanol ,  Water ;  12 h, 100 °C
Reference
Palladium Nanoparticles Supported on Fibrous-Structured Silica Nanospheres (KCC-1): An Efficient and Selective Catalyst for the Transfer Hydrogenation of Alkenes
Qureshi, Ziyauddin S.; Sarawade, Pradip B.; Albert, Matthias; D'Elia, Valerio; Hedhili, Mohamed N.; et al, ChemCatChem, 2015, 7(4), 635-642

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aldoxime Catalysts: Cupric chloride Solvents: Methanol ;  4 h, 65 °C
Reference
A heterogeneous catalytic method for the conversion of nitriles into amides using molecular sieves modified with copper(II)
Kiss, Arpad; Hell, Zoltan, Tetrahedron Letters, 2011, 52(45), 6021-6023

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
Reference
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium, dichloro[1-[(dimethylamino)methyl]-2-[(4-methylphenyl)thio]ferrocene-… Solvents: Acetone
Reference
Application of palladium ferrocenyl amine sulfide complexes in the hydrogenation of carbon-carbon double and triple bonds
Ali, Hussein M.; Naiini, Ahmad A.; Brubaker, Carl H. Jr., Journal of Molecular Catalysis, 1992, 77(2), 125-34

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: 2761983-03-1 Solvents: Water ;  2 h, 313 K
Reference
Mechanochemical synthesis of half-sandwich iridium/rhodium complexes with 8-hydroxyquinoline derivatives ligands
Jia, Wei-Guo ; Li, Xiao-Dong ; Zhi, Xue-Ting ; Zhong, Rui, Applied Organometallic Chemistry, 2022, 36(4),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Phosphine, tris(4-ethenylphenyl)-, polymer with 1,3,5-tribromobenzene (post-treated with Pd nanoparticles) Solvents: Ethanol ;  1 h, 1 atm, rt
Reference
Palladium/Phosphorus-Doped Porous Organic Polymer as Recyclable Chemoselective and Efficient Hydrogenation Catalyst under Ambient Conditions
Ding, Zong-Cang; Li, Cun-Yao; Chen, Jun-Jia; Zeng, Jia-Hao; Tang, Hai-Tao; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2280-2287

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ;  1 h, 2 MPa, 100 °C
Reference
Reactivity and mechanism investigation of selective hydrogenation of 2,3,5-trimethylbenzoquinone on in situ generated metallic cobalt
Su, Diefeng; Wei, Zhongzhe; Mao, Shanjun; Wang, Jing; Li, Yi; et al, Catalysis Science & Technology, 2016, 6(12), 4503-4510

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  0.5 h, 1 bar, 30 °C
Reference
Highly efficient and chemoselective hydrogenation of α,β-unsaturated carbonyls over Pd/N-doped hierarchically porous carbon
Wei, Zhongzhe; Gong, Yutong; Xiong, Tianyi; Zhang, Pengfei; Li, Haoran; et al, Catalysis Science & Technology, 2015, 5(1), 397-404

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Water ;  15 min, 100 psi, 70 °C
Reference
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol ;  29 bar, 30 °C
Reference
Large Centimeter-Sized Macroporous Ferritin Gels as Versatile Nanoreactors
Kumari, Sushma; Kulkarni, Amol; Kumaraswamy, Guruswamy; Sen Gupta, Sayam, Chemistry of Materials, 2013, 25(23), 4813-4819

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water Catalysts: [2,6-Bis(diphenylmethyl)-4-methylbenzenamine]dichloro[(1,2,3,4,5,6-η)-1-methyl-4… ;  4 h, rt
Reference
Water-soluble superbulky (η6-p-cymene) ruthenium(II) amine: an active catalyst in the oxidative homocoupling of arylboronic acids and the hydration of organonitriles
Nirmala, Muthukumaran; Adinarayana, Mannem; Ramesh, Karupnaswamy; Maruthupandi, Mannarsamy; Vaddamanu, Moulali; et al, New Journal of Chemistry, 2018, 42(18), 15221-15230

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1-[3-… (supported on silica-coated nanoferrite) Solvents: Water ;  2 h, 100 - 120 psi, 150 °C
Reference
Chemistry by Nanocatalysis: First Example of a Solid-Supported RAPTA Complex for Organic Reactions in Aqueous Medium
Garcia-Garrido, Sergio E.; Francos, Javier; Cadierno, Victorio; Basset, Jean-Marie; Polshettiwar, Vivek, ChemSusChem, 2011, 4(1), 104-111

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Niobium pentachloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Ammonia ;  0.5 h, rt; rt → 50 °C; 1 h, 40 - 50 °C
Reference
Niobium pentachloride promoted conversion of carboxylic acids to carboxamides: Synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures
Nery, Marcelo S.; Ribeiro, Renata P.; Lopes, Claudio C.; Lopes, Rosangela S. C., Synthesis, 2003, (2), 272-276

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: Cobalt oxide (Co3O4) ,  Copper Solvents: Acetonitrile ,  Water ;  1 MPa, rt; 6 h, 140 °C
Reference
Kinetic Analysis of Consecutive/Parallel Transformation of Furfural to Biomass-Based Primary Amide by Using a "Concentration-Time" Integral
Yang, Shengwen; Chen, Jinzhu, ACS Catalysis, 2023, 13(1), 113-131

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cuprous chloride Solvents: Ethanol ;  rt; 30 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Selective reduction of α,β-unsaturated amides with NaBH4-CuCl/EtOH
Li, Jian-ping; Zhang, Yong-xia; Su, Ling-yun; Meng, Ge; Guo, Hai-ming, Henan Shifan Daxue Xuebao, 2012, 40(2), 101-103

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Water ;  20 h, 90 °C
Reference
Facile Pd-catalyzed chemoselective transfer hydrogenation of olefins using formic acid in water
Liu, Tianxiang; Zeng, Yongming; Zhang, Hongxi; Wei, Ting; Wu, Xia; et al, Tetrahedron Letters, 2016, 57(43), 4845-4849

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium Solvents: Toluene ,  Tetrahydrofuran ;  15 min, 25 °C
1.2 Solvents: Isopropanol ,  Water ;  24 h, 25 °C
Reference
RhI-catalyzed hydration of organonitriles under ambient conditions
Goto, Akihiro; Endo, Kohei; Saito, Susumu, Angewandte Chemie, 2008, 47(19), 3607-3609

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)[tris(1-methylethyl)… Solvents: Methanol ;  4 h, 60 °C
Reference
Transfer Hydrogenation of Unsaturated Substrates by Half-sandwich Ruthenium Catalysts using Ammonium Formate as Reducing Reagent
Mai, Van Hung; Lee, San-Hwa; Nikonov, Georgii I., ChemistrySelect, 2017, 2(25), 7751-7757

Propionamide Raw materials

Propionamide Preparation Products

Propionamide Suppliers

HU BEI RUI KE HUA GONG Co., Ltd.
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Jiangsu Raien Environmental Protection Technology Co., Ltd
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(CAS:79-05-0)
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Hubei Wande Chemical Co.,Ltd.
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Nantong Reform Petro-chemical Co.,Ltd
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(CAS:79-05-0)
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YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
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Phone:15102763473
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